1-(pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride
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Overview
Description
1-(Pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds It contains a pyridine ring attached to a tetrahydropyrimidinedione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of pyridin-3-ylamine with a suitable carbonyl compound under acidic conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound to its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different functional groups.
Scientific Research Applications
1-(Pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe to study biological systems and interactions.
Medicine: It has potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 1-(pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(Pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride can be compared with other similar compounds, such as:
1-(Pyridin-3-yl)piperazine hydrochloride: This compound has a similar pyridine ring but differs in the presence of a piperazine ring.
1-(Pyridin-3-yl)ethanone: This compound has a ketone group instead of the tetrahydropyrimidinedione moiety.
Uniqueness: The uniqueness of this compound lies in its specific structure and the presence of both pyridine and tetrahydropyrimidinedione moieties, which confer distinct chemical and biological properties.
Properties
CAS No. |
2460750-66-5 |
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Molecular Formula |
C9H8ClN3O2 |
Molecular Weight |
225.6 |
Purity |
95 |
Origin of Product |
United States |
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